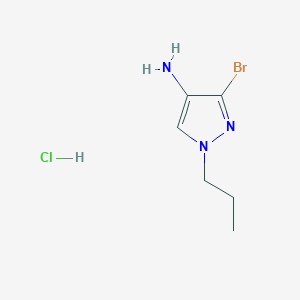![molecular formula C10H12ClF2N3S B12224608 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine](/img/structure/B12224608.png)
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is a synthetic organic compound that features a pyrazole ring substituted with fluoroethyl and thienylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the fluoroethyl and thienylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazole-5-carboxylic acid
- 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene
Uniqueness
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12ClF2N3S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N3S.ClH/c11-4-6-15-10(3-5-14-15)13-7-8-1-2-9(12)16-8;/h1-3,5,13H,4,6-7H2;1H |
InChI Key |
QWPCMJBEWOHFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)F)CNC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12224527.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B12224538.png)
![6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12224542.png)
![4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B12224543.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine](/img/structure/B12224563.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B12224569.png)
![N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B12224576.png)
![1-(cyclopentylmethyl)-N-[2-(diethylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12224579.png)
![2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole](/img/structure/B12224583.png)
![4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B12224589.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12224594.png)
![3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12224599.png)
